N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide
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Overview
Description
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide is a useful research compound. Its molecular formula is C19H22F2N6OS and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
Compounds with similar pyrazolopyrimidine structures have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. For instance, the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated promising anticancer activity against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, highlighting the potential of similar compounds in cancer therapy (Huang et al., 2020).
Synthesis and Biological Evaluation
Research has also focused on the efficient synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines, which are of biological interest due to their potential therapeutic properties. A novel two-step synthesis approach has been reported, efficiently allowing C–C, C–N, and C–S bond formation, indicating the versatility of these compounds in drug development (Jismy et al., 2018).
Tumor Imaging with Positron Emission Tomography
Another study focused on 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for their potential use in tumor imaging with positron emission tomography (PET). The research investigated modifications to enhance clearance rates from excretory tissues, demonstrating the role of such compounds in developing diagnostic tools for cancer (Xu et al., 2012).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of these compounds in treating diseases through multiple pathways (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division that characterizes cancer .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By blocking CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6OS/c1-3-7-22-16-14-11-24-27(17(14)26-19(25-16)29-4-2)9-8-23-18(28)13-6-5-12(20)10-15(13)21/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,23,28)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKAISXQPYPLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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